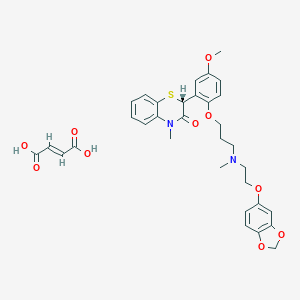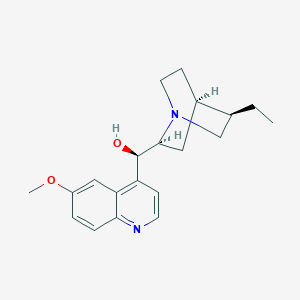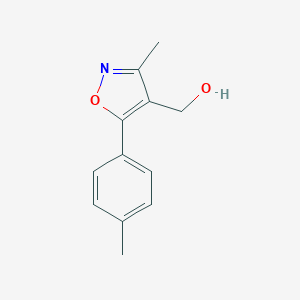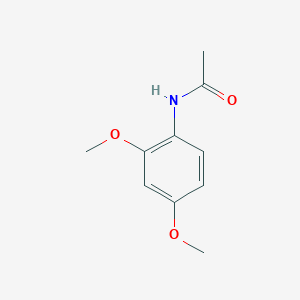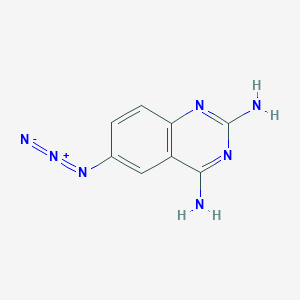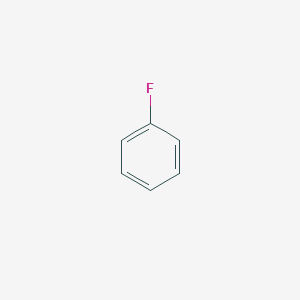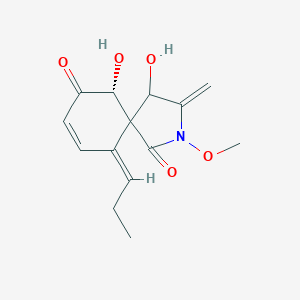
Paclitaxel Photodegradant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paclitaxel photodegradant is a compound derived from the degradation of paclitaxel, a widely used chemotherapeutic agent. Paclitaxel is known for its effectiveness in treating various types of cancers, including ovarian, breast, and lung cancers. The photodegradation of paclitaxel occurs when it is exposed to light, leading to the formation of various degradation products. Understanding these degradation products is crucial for ensuring the stability and efficacy of paclitaxel in pharmaceutical formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of paclitaxel photodegradant involves exposing paclitaxel to light under controlled conditions. This can be achieved using ultraviolet light or sunlight. The reaction conditions, such as the intensity and duration of light exposure, temperature, and solvent used, can significantly influence the degradation process and the resulting products .
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in a controlled environment to ensure consistency and reproducibility. This involves using specialized equipment to regulate light exposure and other reaction conditions. The degradation products are then isolated and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Paclitaxel photodegradant undergoes various chemical reactions, including:
Oxidation: The exposure to light can lead to the oxidation of paclitaxel, resulting in the formation of hydroxylated products.
Reduction: Although less common, reduction reactions can also occur, leading to the formation of reduced degradation products.
Substitution: Light exposure can cause substitution reactions, where functional groups in paclitaxel are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the study of this compound include:
Solvents: Methanol, acetonitrile, and water are commonly used solvents.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used to study the oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be used to study the reduction reactions.
Major Products Formed
The major products formed from the photodegradation of paclitaxel include hydroxylated paclitaxel, deacetylated paclitaxel, and other structurally modified derivatives. These products are characterized using advanced analytical techniques to understand their structure and properties .
Aplicaciones Científicas De Investigación
Paclitaxel photodegradant has several scientific research applications, including:
Chemistry: Studying the photodegradation of paclitaxel helps in understanding the stability and reactivity of the compound under different conditions.
Biology: The degradation products can be used to study the biological activity and toxicity of paclitaxel and its derivatives.
Medicine: Understanding the degradation products is crucial for developing stable and effective pharmaceutical formulations of paclitaxel.
Mecanismo De Acción
The mechanism of action of paclitaxel photodegradant involves its interaction with cellular components. Paclitaxel itself works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The degradation products of paclitaxel may have different mechanisms of action, depending on their structure and reactivity. Some degradation products may retain the ability to interact with microtubules, while others may have different molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to paclitaxel photodegradant include other taxane derivatives and their degradation products. Some of these compounds include:
Docetaxel: Another widely used chemotherapeutic agent with a similar mechanism of action to paclitaxel.
Cabazitaxel: A semi-synthetic derivative of paclitaxel with improved efficacy and reduced resistance.
Baccatin III: A precursor to paclitaxel that is also subject to photodegradation.
Uniqueness
This compound is unique due to its specific degradation pathway and the resulting products. The study of these degradation products provides valuable insights into the stability and efficacy of paclitaxel, which is crucial for its use in cancer treatment .
Propiedades
Número CAS |
146139-03-9 |
|---|---|
Fórmula molecular |
C47H51NO14 |
Peso molecular |
853.9 g/mol |
Nombre IUPAC |
[(2R,4S,5S,7R,10S,12S,15S,16S)-2,10-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-5,13-dihydroxy-4,16,17,17-tetramethyl-3-oxo-8-oxapentacyclo[11.3.1.01,11.04,11.07,10]heptadecan-12-yl] benzoate |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-40(56)35(52)34(28-16-10-7-11-17-28)48-38(54)29-18-12-8-13-19-29)23-44(57)41(61-39(55)30-20-14-9-15-21-30)47-43(6,32(51)22-33-45(47,24-58-33)62-27(3)50)36(53)37(59-26(2)49)46(25,47)42(44,4)5/h7-21,25,31-35,37,41,51-52,57H,22-24H2,1-6H3,(H,48,54)/t25-,31+,32+,33-,34?,35-,37+,41-,43+,44?,45+,46?,47?/m1/s1 |
Clave InChI |
DVCCAPSSSZMPLX-JAUDPLDNSA-N |
SMILES |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
SMILES isomérico |
C[C@@H]1[C@H](CC2([C@H](C34C1(C2(C)C)[C@H](C(=O)[C@@]3([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)[C@@H](C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
SMILES canónico |
CC1C(CC2(C(C34C1(C2(C)C)C(C(=O)C3(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C)OC(=O)C6=CC=CC=C6)O)OC(=O)C(C(C7=CC=CC=C7)NC(=O)C8=CC=CC=C8)O |
Sinónimos |
(1S,2S,4S,5S,6R,7aS,8S,9aR,11aS)-4-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-1-(benzoyloxy)-2,8-dihydroxy-5,7a,12,12-tetramethyl-7-oxododecahydro-1H-2,5a-methanocyclohepta[3,3a]indeno[5,4-b]oxete-6,11a-diyl Diacetate; 3H-4,7a-Methanocycl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


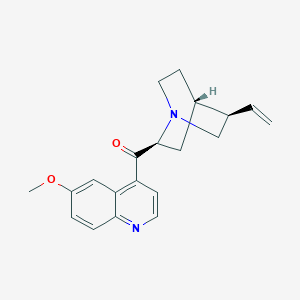
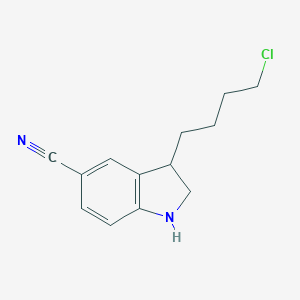
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)
